Tasidotin

Microtubule dynamics Antimitotic mechanism Dolastatin analog comparison

Tasidotin (ILX-651) is a water-soluble dolastatin-15 pentapeptide analog with a unique mechanism: it suppresses microtubule plus-end shortening rate and catastrophe frequency at 5–10 μM without inhibiting growth rate or reducing polymer mass. Its active metabolite, tasidotin C-carboxylate, is 10–30× more potent, generated intracellularly by prolyl oligopeptidase. With a primate CSF-to-plasma AUC ratio of 1.1 ± 0.4 and 95% oral antitumor efficacy matching IV docetaxel in PC-3 xenografts, it is ideal for CNS tumor models and oral targeted-therapy studies.

Molecular Formula C32H58N6O5
Molecular Weight 606.8 g/mol
CAS No. 192658-64-3
Cat. No. B067612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasidotin
CAS192658-64-3
SynonymsBSF 223651
BSF-223651
BSF223651
ILX 651
ILX-651
ILX651
LU 223651
LU-223651
LU223651
syn-D cpd
synthadotin
tasidotin
tasidotin hydrochloride
Molecular FormulaC32H58N6O5
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1
InChIKeyQMCOCIWNMHBIIA-LROMGURASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Tasidotin (CAS 192658-64-3), a Third-Generation Dolastatin-15 Analog with Differentiated Microtubule Dynamics Suppression


Tasidotin (ILX-651) is a fully synthetic, water-soluble pentapeptide analog of the marine depsipeptide dolastatin-15 [1]. Unlike classical microtubule stabilizers (taxanes) or destabilizers (vinca alkaloids), tasidotin potently suppresses microtubule dynamic instability at plus ends without reducing polymer mass at pharmacologically relevant concentrations, a mechanism that distinguishes it from earlier dolastatin analogs such as cemadotin [2]. The compound serves as a relatively weak prodrug, undergoing intracellular conversion via prolyl oligopeptidase to its major metabolite tasidotin C-carboxylate, which is 10–30 times more potent in altering microtubule dynamics [3]. Tasidotin has advanced to Phase II clinical evaluation in solid tumors and melanoma, demonstrating oral bioavailability and central nervous system penetration [4].

Why Tasidotin Cannot Be Replaced by Other Microtubule-Targeted or Dolastatin-Class Compounds


Tasidotin possesses a unique pharmacodynamic and pharmacokinetic signature that precludes interchangeability with other dolastatin analogs (e.g., cemadotin) or standard-of-care microtubule agents (vincristine, paclitaxel). Its active metabolite, tasidotin C-carboxylate, is generated intracellularly by prolyl oligopeptidase, an activation step not shared by cemadotin or dolastatin-15 [1]. Unlike cemadotin—which inhibits microtubule plus-end growth rate—tasidotin spares the growth rate entirely, instead suppressing shortening rate and catastrophe frequency [2]. This mechanistic divergence translates into a distinct species-selectivity profile in bone marrow toxicity: tasidotin exhibits a >4.6-fold human-to-mouse IC90 differential in CFU-GM assays, whereas vincristine and paclitaxel show 10-fold and 3-fold differentials, respectively, indicating a fundamentally different hematopoietic toxicity liability [3]. Furthermore, tasidotin achieves a cerebrospinal fluid-to-plasma AUC ratio of 1.1 ± 0.4 in primates, a level of CNS penetration not observed with taxanes or vinca alkaloids [4]. Substituting tasidotin with a generic microtubule inhibitor or another dolastatin analog would forfeit this specific combination of oral bioavailability, CNS exposure, and microtubule-dynamics suppression without polymer mass loss.

Tasidotin (CAS 192658-64-3) – Quantified Differentiation Evidence for Scientific Selection and Procurement


Mechanistic Differentiation: Tasidotin Spares Microtubule Plus-End Growth Rate Unlike Cemadotin

Tasidotin, at concentrations up to 10 μM, does not inhibit the plus-end growth rate of purified microtubules, a property that distinguishes it from the closely related dolastatin-15 analog cemadotin. All other microtubule-targeted drugs examined to date that can depolymerize microtubules—including cemadotin—reduce the plus-end growth rate [1]. Instead, tasidotin suppresses the shortening rate by 53% (from 28.4 to 13.3 μm/min at 10 μM) and reduces catastrophe frequency [1]. This unique pharmacodynamic signature translates to mitotic inhibition without detectable effects on spindle microtubule polymer mass (mitosis IC50 = 72 nM in MCF7/GFP cells) [1].

Microtubule dynamics Antimitotic mechanism Dolastatin analog comparison

Prodrug Activation: Tasidotin C-Carboxylate Metabolite Is 10–30-Fold More Potent Than Parent Compound

Tasidotin functions as a relatively weak prodrug that is converted intracellularly by prolyl oligopeptidase to its major metabolite, tasidotin C-carboxylate [1]. In head-to-head comparisons using purified microtubule dynamic instability assays, tasidotin C-carboxylate altered dynamic instability in a qualitatively similar manner to tasidotin but was 10 to 30 times more potent [1]. The dependency on prolyl oligopeptidase is demonstrated by a 30-fold increase in the IC50 of tasidotin in CCRF-CEM leukemia cells upon treatment with the prolyl oligopeptidase inhibitor N-benzyloxycarbonylprolylprolinal (BCPP) [2].

Prodrug metabolism Prolyl oligopeptidase Intracellular activation

Bone Marrow Toxicity Differentiation: Tasidotin Shows a Distinct Species-Selectivity Profile vs. Vincristine and Paclitaxel

In a direct head-to-head comparison of bone marrow toxicity using colony-forming unit–granulocyte-macrophage (CFU-GM) assays, tasidotin displayed a markedly different species-selectivity profile compared with vincristine and paclitaxel [1]. Tasidotin produced IC90 values of >300 nM in mouse CFU-GM and 65 nM in human CFU-GM, yielding a >4.6-fold differential between species. In contrast, vincristine showed IC90 values of 30 nM (mouse) and 3 nM (human), a 10-fold differential; paclitaxel showed 27 nM (mouse) and 9 nM (human), a 3-fold differential [1]. This indicates that tasidotin is relatively less toxic to human hematopoietic progenitors compared with mouse progenitors than either vincristine or paclitaxel, suggesting a potentially wider therapeutic index in humans.

Hematotoxicity CFU-GM assay Species selectivity

CNS Penetration: Tasidotin Achieves a CSF-to-Plasma AUC Ratio of 1.1 in Non-Human Primates

The plasma and cerebrospinal fluid (CSF) pharmacokinetics of tasidotin were evaluated in a non-human primate model following intravenous administration of 0.75 mg/kg [1]. The mean CSF-to-plasma AUC ratio for tasidotin was 1.1 ± 0.4, indicating excellent CNS penetration [1]. The CSF AUC of tasidotin was 28 ± 10 μM·min, with a CSF half-life of 96 ± 40 min, and the plasma clearance was 44 ± 14 ml/min/kg [1]. This level of CNS exposure is substantially higher than that observed with other microtubule-targeted agents such as vincristine and paclitaxel, which are known to have poor blood-brain barrier permeability.

Cerebrospinal fluid pharmacokinetics Blood-brain barrier penetration CNS malignancies

Oral Bioavailability: Orally Administered Tasidotin Achieves In Vivo Antitumor Efficacy Comparable to Intravenous Taxanes and Vinca Alkaloids

Tasidotin is orally bioavailable and demonstrates in vivo antitumor efficacy comparable to intravenous standard-of-care agents [1]. In the PC-3 prostate carcinoma xenograft model, orally administered tasidotin inhibited tumor growth by 95% (T/C of 4.9–5.3%), whereas docetaxel, paclitaxel, and Abraxane suppressed tumor growth by 91–94% (T/C values of 6.1–9.4%) [1]. In the PANC-1 pancreatic carcinoma model, intravenous tasidotin produced an increase in lifespan (T/C) of 1.7–1.9×, similar to docetaxel, paclitaxel, vinblastine, and vincristine (1.6–2.1×) [1]. Oral administration in the PC-3 and H460 NSCLC models was well tolerated, with maximum body weight loss ≤13% [1].

Oral bioavailability Xenograft efficacy Antitumor activity

High-Value Research and Industrial Application Scenarios for Tasidotin (CAS 192658-64-3)


Investigating Microtubule Dynamics Without Polymer Mass Collapse

Researchers studying the functional separation of microtubule dynamic instability from polymer mass can employ tasidotin as a unique tool compound. At concentrations of 5–10 μM, tasidotin suppresses plus-end shortening rate by 53% and reduces catastrophe frequency without inhibiting growth rate or detectably reducing polymer mass [1]. This property, not shared by cemadotin, enables dissection of mitotic spindle checkpoint signaling downstream of dynamics perturbation in the absence of bulk microtubule depolymerization [1].

Prodrug Activation and Intracellular Metabolism Studies

Tasidotin serves as an exemplary substrate for studying prolyl oligopeptidase–mediated prodrug activation. The 30-fold shift in IC50 upon BCPP-mediated enzyme inhibition provides a robust assay system for quantifying intracellular activation efficiency across cell lines [2]. This application is valuable for laboratories developing enzyme-activated anticancer prodrugs or screening for prolyl oligopeptidase inhibitors [2].

CNS Malignancy Preclinical Models Requiring Blood-Brain Barrier Penetration

With a CSF-to-plasma AUC ratio of 1.1 ± 0.4 in non-human primates, tasidotin is one of the few microtubule-targeted agents with documented CNS penetration [3]. This makes it a prioritized compound for in vivo efficacy studies in orthotopic brain tumor models (e.g., glioblastoma, medulloblastoma, or leptomeningeal metastasis xenografts), where standard agents like vincristine and paclitaxel are excluded by the blood-brain barrier [3].

Oral Dosing Regimens for Chronic Microtubule-Targeted Therapy in Xenograft Studies

Investigators requiring sustained, oral microtubule-targeted therapy can utilize tasidotin to achieve intravenous-comparable antitumor efficacy without the need for repeated tail-vein injection or surgical catheter implantation. In PC-3 prostate xenografts, oral tasidotin inhibited tumor growth by 95%, matching the 91–94% inhibition achieved by intravenous docetaxel and paclitaxel [4]. This oral route facilitates long-term dosing, combination studies with oral targeted agents, and reduced animal handling stress [4].

Quote Request

Request a Quote for Tasidotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.